molecular formula C12H16O4 B7861664 3-(2,5-Dimethoxyphenyl)oxolan-3-ol

3-(2,5-Dimethoxyphenyl)oxolan-3-ol

Cat. No.: B7861664
M. Wt: 224.25 g/mol
InChI Key: XSDCSMGCZHZXBI-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxyphenyl)oxolan-3-ol is a tetrahydrofuran (oxolane) derivative featuring a hydroxyl group and a 2,5-dimethoxyphenyl substituent at the 3-position of the oxolane ring (Figure 1).

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-14-9-3-4-11(15-2)10(7-9)12(13)5-6-16-8-12/h3-4,7,13H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDCSMGCZHZXBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2(CCOC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethoxyphenyl)oxolan-3-ol typically involves the reaction of 2,5-dimethoxybenzaldehyde with an appropriate oxolane derivative under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or sodium hydroxide to facilitate the formation of the oxolane ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring the availability of the necessary reagents and maintaining reaction conditions to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethoxyphenyl)oxolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

3-(2,5-Dimethoxyphenyl)oxolan-3-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug development and biochemical studies.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethoxyphenyl)oxolan-3-ol is not well-defined. its effects are likely mediated through interactions with specific molecular targets and pathways. The methoxy groups and oxolane ring may play a role in binding to enzymes or receptors, influencing biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Interest

The following compounds share structural motifs with 3-(2,5-Dimethoxyphenyl)oxolan-3-ol and are selected for comparative analysis:

2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)-oxolan-3-ol hydrate () Contains a hydroxymethyl group and an adenine (aminopurinyl) moiety. Polar due to multiple hydroxyl groups; likely used in nucleoside analog research.

[3-(Acetyloxy)-2,5-dioxooxolan-3-yl]acetic acid ()

  • Features a dioxo (ketone) group and an acetyloxy ester.
  • Electron-deficient oxolane ring due to ketones; reactive toward nucleophiles.

5-Bromo-2-(2-hydroxyethyl)-isoindole-1,3-dione () Not an oxolane derivative but includes a hydroxyethyl group and bromine. Demonstrates steric and electronic effects of halogenation.

Comparative Analysis

Table 1: Structural and Functional Comparison
Compound Key Substituents Molecular Weight (g/mol) Reactivity/Solubility Insights Potential Applications
This compound 2,5-Dimethoxyphenyl, -OH ~268* Moderate lipophilicity; H-bond donor Ligand design, enzyme inhibition
2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)-oxolan-3-ol hydrate Adenine, hydroxymethyl, -OH 269.3 High polarity; nucleoside mimic Antiviral or anticancer research
[3-(Acetyloxy)-2,5-dioxooxolan-3-yl]acetic acid Acetyloxy, dioxo, acetic acid ~242 (C8H8O7) Electrophilic ketones; ester hydrolysis Synthetic intermediate, prodrugs
5-Bromo-2-(2-hydroxyethyl)-isoindole-1,3-dione Bromine, hydroxyethyl 270.1 Steric bulk; halogen-mediated reactivity Photodynamic therapy, organic synthesis

*Molecular weight estimated based on formula (C12H16O5).

Key Findings :

Electronic Effects :

  • The 2,5-dimethoxyphenyl group in the target compound donates electron density via methoxy groups, contrasting with the electron-withdrawing dioxo groups in [3-(Acetyloxy)-2,5-dioxooxolan-3-yl]acetic acid. This difference influences reactivity: the former may stabilize charge-transfer complexes, while the latter is prone to nucleophilic attack .

Polarity and Solubility: The hydroxyl group in this compound enhances water solubility compared to its acetyloxy analog. However, the adenine-containing analog () exhibits higher polarity due to multiple H-bond donors, favoring aqueous environments .

Synthetic Utility :

  • The acetyloxy-dioxo compound () serves as a reactive intermediate for ester hydrolysis or ketone-based conjugation, whereas the hydroxyethyl-isoindole derivative () may act as a brominated building block in photodynamic agents .

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